2-(difluoromethoxy)-5-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-methyl-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The presence of the difluoromethoxy group and the thiazole ring makes it an interesting compound for various chemical and biological applications. The compound is known for its unique chemical properties, which include high stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 2-(difluoromethoxy)-5-methyl-1,3-thiazole typically involves the introduction of the difluoromethoxy group into the thiazole ring. One common method is the reaction of 2-chloro-5-methyl-1,3-thiazole with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(Difluoromethoxy)-5-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce thiazolidines.
Substitution: The thiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiazolidines .
Scientific Research Applications
2-(Difluoromethoxy)-5-methyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)-5-methyl-1,3-thiazole can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)-5-methyl-1,3-thiazole: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.
2-(Difluoromethoxy)-4-methyl-1,3-thiazole: The position of the methyl group is different, which can affect the compound’s chemical properties and reactivity.
2-(Difluoromethoxy)-5-ethyl-1,3-thiazole: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
Properties
CAS No. |
131748-94-2 |
---|---|
Molecular Formula |
C5H5F2NOS |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5F2NOS/c1-3-2-8-5(10-3)9-4(6)7/h2,4H,1H3 |
InChI Key |
YJVQCZAJQGNXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)OC(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.